molecular formula C6H11FO5 B216785 beta-D-Fludeoxyglucopyranose F-18 CAS No. 105851-18-1

beta-D-Fludeoxyglucopyranose F-18

Cat. No.: B216785
CAS No.: 105851-18-1
M. Wt: 181.15 g/mol
InChI Key: ZCXUVYAZINUVJD-RCVQEXLNSA-N
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Description

Fludeoxyglucose-F18 is a radiopharmaceutical compound used primarily in medical imaging, specifically positron emission tomography (PET). Chemically, it is a glucose analog where the hydroxyl group at the C-2 position is replaced by the positron-emitting radionuclide fluorine-18. This substitution allows the compound to act as a tracer for glucose metabolism in the body, making it invaluable in diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fludeoxyglucose-F18 is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron by bombarding oxygen-18 enriched water with protons. The fluorine-18 is then reacted with a mannose triflate precursor in the presence of a base, typically potassium carbonate, and a phase transfer catalyst, such as kryptofix 2.2.2. The reaction is carried out in anhydrous acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of Fludeoxyglucose-F18 involves automated synthesis modules to ensure high radiochemical yields and purity. The process includes the use of cassette-based automated synthesis modules, which facilitate compliance with regulatory requirements and ensure consistent production. The final product is typically formulated in a sterile, pyrogen-free solution suitable for intravenous injection .

Chemical Reactions Analysis

Types of Reactions

Fludeoxyglucose-F18 primarily undergoes phosphorylation in vivo. Once administered, it is transported into cells by glucose transporters and phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, allowing it to accumulate in cells with high glucose uptake .

Common Reagents and Conditions

    Reagents: Fluorine-18, mannose triflate precursor, potassium carbonate, kryptofix 2.2.2, anhydrous acetonitrile.

    Conditions: Elevated temperatures, anhydrous environment.

Major Products

The major product of the reaction is fludeoxyglucose-6-phosphate, which accumulates in tissues with high metabolic activity, such as cancer cells .

Scientific Research Applications

Fludeoxyglucose-F18 has a wide range of applications in scientific research:

Mechanism of Action

Fludeoxyglucose-F18 acts as a glucose analog, entering cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation in cells. This accumulation allows for the visualization of metabolic activity using PET imaging. The primary molecular targets are glucose transporters and hexokinase .

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-chloro-D-glucose: Another glucose analog used in research but not as widely adopted in clinical settings.

    Fluorothymidine-F18: Used in PET imaging to measure cellular proliferation, particularly in oncology.

    Fluoromisonidazole-F18: Used to image hypoxic regions within tumors

Uniqueness

Fludeoxyglucose-F18 is unique due to its widespread use and effectiveness in imaging glucose metabolism. Its ability to highlight areas of increased metabolic activity makes it a versatile tool in diagnosing and monitoring a variety of diseases, particularly cancer .

Properties

CAS No.

105851-18-1

Molecular Formula

C6H11FO5

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1

InChI Key

ZCXUVYAZINUVJD-RCVQEXLNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O

SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 2
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 3
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 4
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 5
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 6
beta-D-Fludeoxyglucopyranose F-18

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